

A Technical Guide to Pitavastatin D4: Commercial Availability and Analytical Applications

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Compound of Interest		
Compound Name:	Pitavastatin D4	
Cat. No.:	B1150002	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Pitavastatin D4**, a deuterated analog of the HMG-CoA reductase inhibitor, Pitavastatin. It also details its application as an internal standard in quantitative analytical methods, crucial for pharmacokinetic and drug metabolism studies.

Commercial Suppliers and Availability

Pitavastatin D4 is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The table below summarizes the offerings from key suppliers. Researchers are advised to request a certificate of analysis (CoA) from the supplier to ensure the quality and purity of the product meet their specific experimental needs.



Supplier	Product Name	CAS Number	Purity	Available Forms	Notes
Simson Pharma	Pitavastatin- D4 Sodium Salt	N/A	High Quality	Salt	Certificate of Analysis provided.
Pitavastatin- D4 Calcium Salt	N/A	High Quality	Salt	Certificate of Analysis provided.	
Cayman Chemical	Pitavastatin lactone-d4	N/A	≥99% deuterated forms (d1-d4)	Solid	Intended for use as an internal standard for Pitavastatin lactone.
A Chemtek	Pitavastatin D4	2070009-71- 9	98+%	Not Specified	For research and development use only.
MedChemEx press (MCE)	Pitavastatin D4	2070009-71- 9	Not Specified	Solid	Deuterium labeled Pitavastatin.
Acanthus Research	Pitvastatin- D4	147511-69-1	Not Specified	Not Specified	Stable Isotope Labeled Reference Standard.
Pitavastatin- D4 Calcium Salt	N/A	Not Specified	Salt	Stable Isotope Labeled Reference Standard.	



Experimental Protocols: Quantification of Pitavastatin in Biological Matrices

Pitavastatin D4 is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Pitavastatin in biological samples such as plasma and urine. Its stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

Bioanalytical Method Using LC-MS/MS

The following protocol is a composite of methodologies reported in the scientific literature for the determination of Pitavastatin in human plasma.

2.1.1. Sample Preparation

Two common methods for extracting Pitavastatin from plasma are protein precipitation (PPT) and solid-phase extraction (SPE).

- Protein Precipitation (PPT):
 - \circ To 100 μ L of plasma, add 20 μ L of **Pitavastatin D4** internal standard working solution (concentration will depend on the expected analyte concentration range).
 - Add 300 μL of acetonitrile to precipitate plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - \circ Reconstitute the residue in 100 μL of the mobile phase and inject a portion into the LC-MS/MS system.
- Solid-Phase Extraction (SPE):



- Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
- $\circ~$ To 200 μL of plasma, add the internal standard.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness and reconstitute as described in the PPT method.

2.1.2. Liquid Chromatography Conditions

- Column: A C18 reversed-phase column is typically used (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 1.8 μm).
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is methanol:0.1% formic acid in water (85:15, v/v).[1]
- Flow Rate: Typically in the range of 0.4-0.8 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 25°C.[1]

2.1.3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.
- Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Pitavastatin and Pitavastatin D4.
 - Pitavastatin: m/z 422.0 → 290.1[1]
 - Pitavastatin D4: The exact transition for Pitavastatin D4 will be m/z 426.0 → 294.1
 (assuming a +4 Da shift). This should be confirmed by direct infusion of the Pitavastatin



D4 standard.

 Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity for both the analyte and the internal standard.

2.1.4. Calibration and Quantification

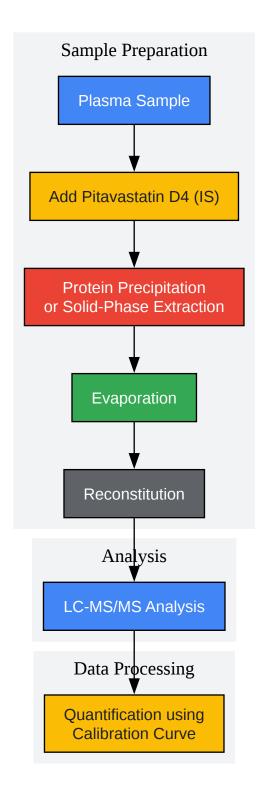
A calibration curve is constructed by plotting the peak area ratio of Pitavastatin to **Pitavastatin D4** against the concentration of Pitavastatin in a series of calibration standards prepared in the same biological matrix. The concentration of Pitavastatin in unknown samples is then determined from this calibration curve. An FDA document for a bioequivalence study reported a validated range of 1.001 ng/mL to 200.172 ng/mL for Pitavastatin in human plasma using Pitavastatin-D4 as the internal standard.

Signaling Pathway and Experimental Workflow Visualization Metabolic Pathway of Pitavastatin

Pitavastatin undergoes metabolism in the liver, primarily through glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), leading to the formation of its major metabolite, pitavastatin lactone.







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References

- 1. researchgate.net [researchgate.net]
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